8-(4-hydroxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
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Overview
Description
8-(4-HYDROXYPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is a complex organic compound with a molecular formula of C24H22N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-HYDROXYPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-(4-HYDROXYPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in modifying the phenyl or cyclohexane rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents like peroxomonosulfate ion and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
8-(4-HYDROXYPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of 8-(4-HYDROXYPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that influence various biochemical pathways. These interactions can modulate enzyme activity, gene expression, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
9-(4-Hydroxyphenyl)-2,7-Phenanthroline: Shares structural similarities but differs in its substitution pattern and functional groups.
(8R)-8-(4-Hydroxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one: Another related compound with slight variations in its chemical structure.
Uniqueness
Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and catalysis .
Properties
Molecular Formula |
C24H22N2O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
8-(4-hydroxyphenyl)-11,11-dimethyl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one |
InChI |
InChI=1S/C24H22N2O2/c1-24(2)12-17-21-16-4-3-11-25-18(16)9-10-19(21)26-23(22(17)20(28)13-24)14-5-7-15(27)8-6-14/h3-11,23,26-27H,12-13H2,1-2H3 |
InChI Key |
BBSGSCJMIRLUCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)O)C(=O)C1)C |
Origin of Product |
United States |
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